4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

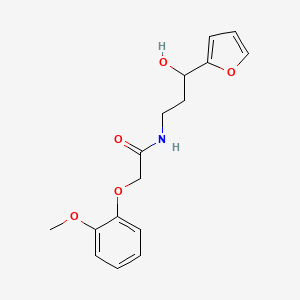

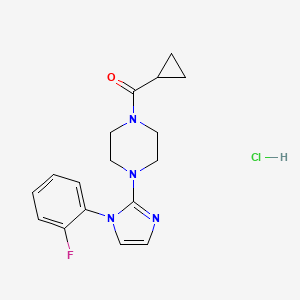

The compound “4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle, and an ethoxyphenylamino group attached to the chromen-2-one via a methylene bridge .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the chromen-2-one core, followed by the introduction of the ethoxyphenylamino group. This could potentially be achieved through a Schiff base formation, which involves the reaction of an amine (such as 4-ethoxyaniline) with a carbonyl compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chromen-2-one moiety might undergo reactions typical of ketones, while the ethoxyphenylamino group could participate in reactions typical of amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the chromen-2-one and ethoxyphenylamino groups could impact its polarity, solubility, and reactivity .科学的研究の応用

Anticancer Properties

Chromene derivatives have been identified as potent apoptosis inducers in cancer research. A study highlighted the discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers through a cell- and caspase-based high-throughput screening assay, indicating their potential as future anticancer agents. These compounds, including 2-amino-3-cyano-7-(dimethylamino)-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene, showed significant activity in inhibiting tubulin polymerization, suggesting a mechanism of action akin to that of known anticancer drugs like paclitaxel, by arresting cell cycle and inducing apoptosis in cancer cells (Kemnitzer et al., 2004).

Synthesis Methods

Research on efficient synthesis methods for chromene derivatives has led to the development of atom economical, one-pot multicomponent synthesis techniques. These methods allow for the creation of densely functionalized 4H-chromene derivatives, showcasing the adaptability and efficiency of synthesizing complex molecules that could have various scientific applications, including medicinal chemistry (Boominathan et al., 2011).

Chemo-Sensors

Chromene-based compounds have also been investigated for their use as chemo-sensors. For instance, a study developed a selective colorimetric sensor for detecting Cu2+ in aqueous solutions. The sensor, based on a chromene derivative, exhibited a visible color change upon interaction with Cu2+, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Jo et al., 2014).

Molecular Structures

Investigations into the molecular structures of chromene derivatives have contributed to the understanding of their chemical properties and potential applications. Studies have reported on the synthesis and characterization of various chromene compounds, providing insights into their potential utility in chemical synthesis, material science, and drug development (Ajibade & Andrew, 2021).

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could suggest potential targets for this compound .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Similar compounds have been found to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily through the kidneys .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(4-ethoxyanilino)methyl]-7,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-23-17-8-6-16(7-9-17)21-12-15-11-19(22)24-20-14(3)13(2)5-10-18(15)20/h5-11,21H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNQRMOYEJVPLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate](/img/structure/B2836090.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2836093.png)

![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)

![4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B2836103.png)

![2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide](/img/structure/B2836106.png)